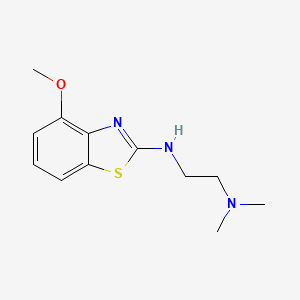
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
描述
N-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as Methylene Blue (MB), is a synthetic heterocyclic compound that has been used in various scientific research applications for over a century. MB is a basic dye that is commonly used in histology and microbiology, and it has also been used as a medication to treat a variety of medical conditions. In
科学研究应用
MB has been used in various scientific research applications, including:
1. Histology: MB is commonly used as a stain for biological tissues, as it binds to nucleic acids and other cellular components. It is particularly useful for staining nerve tissue, as it stains the myelin sheath surrounding nerve fibers.
2. Microbiology: MB is used as a stain for bacteria and other microorganisms, as it can differentiate between gram-positive and gram-negative bacteria.
3. Medicinal Chemistry: MB has been investigated as a potential medication for a variety of medical conditions, including Alzheimer's disease, Parkinson's disease, and cancer.
作用机制
The mechanism of action of MB is complex and not fully understood. Future research should focus on elucidating the molecular targets of MB and how it interacts with cellular components.
3. Clinical Trials: MB has been investigated in several clinical trials, but more research is needed to determine its safety and efficacy as a medication.
Conclusion:
In conclusion, N-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, or N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Blue, is a versatile compound that has been used in various scientific research applications for over a century. Its mechanism of action is complex and not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While it has several advantages and limitations for lab experiments, there are several future directions for research on MB, including medicinal chemistry, mechanism of action, and clinical trials.
生化和生理效应
MB has a variety of biochemical and physiological effects, including:
1. Increased ATP Production: MB has been shown to increase ATP production in cells, which can lead to improved energy metabolism.
2. Improved Vascular Function: MB has been shown to improve vascular function by increasing nitric oxide bioavailability and decreasing oxidative stress.
3. Anti-Inflammatory Effects: MB has been shown to have anti-inflammatory effects by inhibiting the activity of nitric oxide synthase and decreasing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MB has several advantages and limitations for lab experiments, including:
Advantages:
1. Versatility: MB can be used in a variety of different scientific research applications, including histology, microbiology, and medicinal chemistry.
2. Stability: MB is a stable compound that can be stored for long periods of time without degradation.
3. Affordability: MB is a relatively inexpensive compound, making it accessible for use in many different types of experiments.
Limitations:
1. Toxicity: MB can be toxic at high doses, which can limit its use in certain experiments.
2. Non-Specificity: MB can bind to a variety of different cellular components, which can make it difficult to interpret experimental results.
3. Interference: MB can interfere with the activity of other compounds in certain experiments, which can make it difficult to use in combination with other drugs.
未来方向
There are several future directions for research on MB, including:
1. Medicinal Chemistry: MB has shown promise as a medication for a variety of medical conditions, including Alzheimer's disease, Parkinson's disease, and cancer. Future research should focus on optimizing the structure of MB and its analogs to improve their efficacy and reduce toxicity.
2.
属性
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIOLVDCFRHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC=C2S1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)
![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)
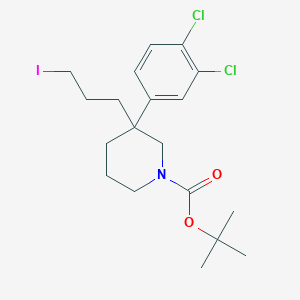
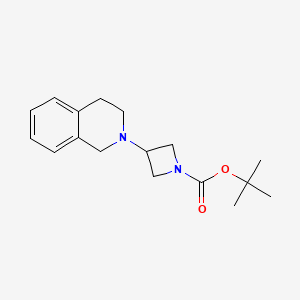
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)
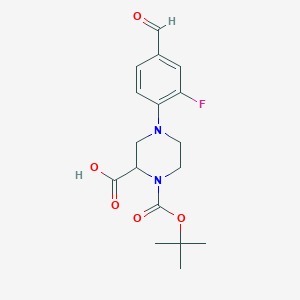
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
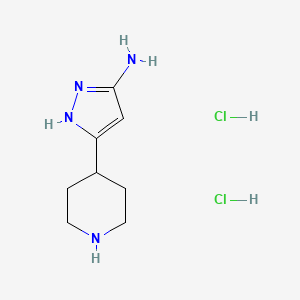
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)